molecular formula C15H22N2O3 B11169912 4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide

4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B11169912
M. Wt: 278.35 g/mol
InChI Key: HVLXCUMSINBNKL-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with butanoylamino and methoxypropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide typically involves multi-step organic reactionsThe methoxypropan-2-yl group is then introduced via alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

4-(butanoylamino)-N-(1-methoxypropan-2-yl)benzamide

InChI

InChI=1S/C15H22N2O3/c1-4-5-14(18)17-13-8-6-12(7-9-13)15(19)16-11(2)10-20-3/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

HVLXCUMSINBNKL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)COC

Origin of Product

United States

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